![molecular formula C22H23N3O2S B2836199 Ethyl 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)hexanoate CAS No. 688792-89-4](/img/structure/B2836199.png)
Ethyl 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)hexanoate
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Overview
Description
Ethyl 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)hexanoate is a chemical compound. It’s part of the benzimidazoquinazoline family, which are nitrogen-rich heterocyclic compounds . These compounds are found in a myriad of biologically active natural products, pharmaceutical compounds, and functional materials .
Synthesis Analysis
The synthesis of benzimidazoquinazolines has been achieved through various methods. One such method involves a CuI-catalyzed Ullmann N-arylation starting from easily available starting materials . This method is operationally simple, enabling the C–C bond cleavage and triple C–N bond formation .Molecular Structure Analysis
The molecular structure of benzimidazoquinazolines is unique and complex. The molecule grows in the monoclinic crystal system P2 1 /n space group and is stabilized by an intermolecular hydrogen bond . The crystal packing analysis showed that the molecule adopts zig-zag one-dimensional chains .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzimidazoquinazolines include a highly regioselective C–C bond cleavage/amination of isatins . This reaction is part of the CuI-catalyzed synthesis process and results in the formation of benzimidazoquinazolines .Scientific Research Applications
Anticancer Properties
Benzimidazo[1,2-c]quinazolines have been intensively investigated for their potential as anticancer agents. Studies have demonstrated their ability to inhibit tumor growth and induce apoptosis in cancer cells . Ethyl 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)hexanoate may exhibit similar properties, making it a candidate for further exploration in cancer research.
Antiviral Activity
Compounds containing benzimidazole and quinazoline scaffolds often display antiviral properties. Researchers have observed promising results against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) . Investigating the antiviral potential of our compound could yield valuable insights.
Antimicrobial Effects
Benzimidazo[1,2-c]quinazolines have also demonstrated antimicrobial activity. These compounds may inhibit bacterial growth and could be explored as novel antibiotics . Ethyl 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)hexanoate might contribute to this field by providing a new avenue for combating microbial infections.
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Some benzimidazo[1,2-c]quinazolines exhibit anti-inflammatory effects, potentially modulating inflammatory pathways . Our compound could be investigated for its ability to mitigate inflammation-related conditions.
Anticonvulsant Activity
Certain benzimidazo[1,2-c]quinazolines have shown promise as anticonvulsants. These compounds may act on neuronal receptors, reducing seizure activity . Ethyl 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)hexanoate warrants evaluation in preclinical models to assess its anticonvulsant potential.
Lipid Peroxidation Inhibition
Lipid peroxidation contributes to oxidative stress and cellular damage. Some benzimidazo[1,2-c]quinazolines exhibit lipid peroxidation inhibition, protecting cells from oxidative harm . Our compound could be studied in this context to explore its antioxidant properties.
Future Directions
Benzimidazoquinazolines have shown promising biological activities, such as anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant . Therefore, the future research directions could involve exploring these biological activities further and developing new therapeutic applications for these compounds.
properties
IUPAC Name |
ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-3-5-14-19(21(26)27-4-2)28-22-24-16-11-7-6-10-15(16)20-23-17-12-8-9-13-18(17)25(20)22/h6-13,19H,3-5,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIXMBMTHMSCNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)SC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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